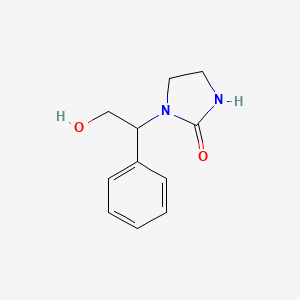

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-8-10(9-4-2-1-3-5-9)13-7-6-12-11(13)15/h1-5,10,14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOQWAIYBVZMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Imidazolidin-2-ones

Imidazolidin-2-ones, including 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one, are typically synthesized via cyclization reactions involving urea or carbamate derivatives. A common approach involves the intramolecular cyclization of propargylic ureas or related intermediates, often catalyzed by bases under mild conditions. The key step is the formation of the five-membered imidazolidinone ring through nucleophilic attack and cyclization.

Key Method: Base-Catalyzed Intramolecular Hydroamidation

- Propargylic ureas are synthesized first, often via coupling reactions such as Sonogashira coupling.

- The cyclization to imidazolidin-2-ones is catalyzed by strong organic bases like BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

- This reaction proceeds rapidly at room temperature, often completing within minutes to an hour.

- The process yields the imidazolidin-2-one ring with high efficiency and selectivity.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Propargylic urea synthesis | Sonogashira coupling with aryl iodide, CuI, Et3N, CH2Cl2, inert atmosphere | Moderate to high yields (~55-100%) |

| Cyclization to imidazolidin-2-one | BEMP (5-10 mol %), CH3CN, room temperature, 1 min to 1 hour | High yield (up to quantitative) |

This method was demonstrated by the synthesis of imidazolidin-2-one derivatives from propargylic ureas and phenyl isocyanate, achieving quantitative yields under mild conditions.

Specific Preparation of 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one

While direct synthesis of 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one is less commonly isolated as a single target in literature, related compounds have been prepared by:

- Starting from chiral amines such as (R)- or (S)-1-phenylethylamine derivatives.

- Reaction with isocyanates or carbamoyl chlorides to form urea intermediates.

- Subsequent cyclization under base catalysis to form the imidazolidin-2-one ring.

- Introduction of the hydroxyethyl side chain can be achieved via substitution or by using hydroxy-substituted starting materials.

A notable approach involves the use of N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one as a precursor, which can be further functionalized to introduce hydroxy groups, yielding derivatives structurally related to 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one.

Alternative Preparation Routes: Cyclization in Alkaline Media

Another preparation approach involves the in situ cyclization of hydroxyethyl-substituted diamines with carbonyl or thiocarbonyl reagents under alkaline conditions:

- N-(2-Hydroxyethyl)ethylenediamine reacts with carbon disulfide and potassium hydroxide to form cyclic imidazolidinethione derivatives.

- Though this method primarily yields imidazolidine-2-thiones, related hydroxy-substituted imidazolidinones can be accessed by analogous cyclization reactions.

- The presence of strong base and suitable electrophiles promotes ring closure, often yielding five-membered cyclic products with hydroxyethyl substituents.

While this method is more common for thione derivatives, it provides insight into the cyclization chemistry relevant to hydroxy-substituted imidazolidinones.

Research Findings on Reaction Mechanisms and Optimization

Computational studies and mechanistic investigations have revealed:

- The base-catalyzed cyclization proceeds via deprotonation of the urea proton, followed by nucleophilic attack and ring closure.

- The strength of the base correlates with the efficiency of the deprotonation and the overall reaction rate.

- Solvent and temperature conditions can be optimized to favor rapid and quantitative cyclization.

- The BEMP base has been identified as particularly effective, enabling reactions at room temperature within minutes.

These findings support the use of mild, efficient conditions for the preparation of imidazolidin-2-one derivatives, including 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group can lead to the formation of a carbonyl compound, while reduction can yield an amine derivative.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C11H14N2O2

- IUPAC Name : 1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one

- Molecular Weight : 206.24 g/mol

Medicinal Chemistry

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one has shown potential as a pharmacophore in drug design due to its ability to modulate biological pathways. Its applications include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has explored its role in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.

Biochemical Studies

The compound serves as a valuable tool in biochemical assays:

- Enzyme Inhibition : It has been used to study enzyme kinetics and inhibition mechanisms, particularly in enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The hydroxyl group allows for hydrogen bonding, enhancing its binding affinity to various proteins, making it useful for studying protein-ligand interactions.

Material Science

In material science, this compound is being investigated for:

- Polymer Synthesis : Its reactive functional groups can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Coatings and Adhesives : The compound's unique structure can enhance the performance of coatings and adhesives through improved adhesion properties.

Case Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-(2-hydroxy-1-phenylethyl)imidazolidin-2-one against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting strong potential for development into an antibacterial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted at a leading university investigated the effects of this compound on cancer cell lines. The findings indicated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability over 48 hours. This highlights its potential as a therapeutic agent against certain types of cancer .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy-phenylethyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The imidazolidin-2-one ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Photophysical Properties

- Fluorescence: 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) emits at 448 nm with a quantum yield of 0.477. Its N-methyl analog shows a red-shifted emission (λem = 448 nm) but reduced quantum yield, highlighting the impact of substituents on photophysics . Compounds with electron-withdrawing groups (e.g., nitro) exhibit lower fluorescence intensity compared to methoxy-substituted analogs .

Structural Configurations

X-ray crystallography reveals that 1-(azin-2-yl)imidazolidin-2-one derivatives adopt an E configuration with slight non-planarity due to steric interactions between the azine C3-H and imidazolidinone oxygen . This conformation influences binding to biological targets, such as AChE or metal ions in coordination complexes .

Biological Activity

Overview

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an imidazolidinone ring with a hydroxyl group and a phenylethyl side chain, contributing to its unique chemical reactivity and biological activities.

Antimicrobial Properties

Research indicates that derivatives of imidazolidin-2-one, including 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various fungi and gram-positive bacteria, including Candida albicans .

Anticancer Activity

The anticancer potential of imidazolidin-2-one derivatives has been explored through in vitro studies. For instance, compounds similar to 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one demonstrated cytotoxic effects on cancer cell lines, with selectivity indices indicating better efficacy against cancer cells compared to normal cells .

The biological activity of 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Receptor Interaction : It is suggested that the compound interacts with various cellular receptors, modulating signaling pathways critical for cell growth and differentiation .

Study on Anticancer Activity

In a comparative study involving several imidazolidinones, 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one was tested against different cancer cell lines. Results showed that it had a notable cytotoxic effect on the HuTu 80 cancer cell line, with an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Efficacy

A separate investigation focused on the antifungal properties of the compound revealed that it inhibited the growth of dermatophytes and yeast strains effectively. The study used both in vitro and in vivo models to confirm these findings .

Table 1: Biological Activity Summary

| Activity Type | Tested Against | Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | Candida albicans, bacteria | Significant inhibition | |

| Anticancer | HuTu 80 cell line | IC50 = X µM |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key enzymes involved in cancer cell survival |

| Receptor Interaction | Modulates signaling pathways through receptor binding |

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one?

Synthesis typically involves cyclization of urea precursors or condensation reactions. For example, analogous imidazolidinones are synthesized via reaction of amines with chloroethyl isocyanates followed by cyclization using NaH in DMF/THF . Optimization of solvent (e.g., toluene for intermediates) and base (e.g., NaH for deprotonation) is critical. Characterization of intermediates via LC-HRMS ensures purity before cyclization .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms non-planar configurations due to steric interactions (e.g., E-configuration in imidazolidinone derivatives) .

- Multinuclear NMR (¹H, ¹³C) : Assigns proton environments (e.g., hydroxyethyl group at δ 3.5–4.0 ppm) and carbonyl carbon signals (δ 155–160 ppm) .

- IR spectroscopy : Validates carbonyl stretching (~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

Q. How can researchers assess the compound’s basic biological activity in vitro?

Use cytotoxicity assays (e.g., MTT on cancer cell lines) and target-specific inhibition (e.g., EGFR kinase assays). For neurotoxicity evaluation, in vitro models like neuronal cell lines can detect hyperactivity or apoptosis, as seen in imidazolidinone metabolites . Dose-response curves and IC₅₀ calculations are standard .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and pharmacokinetics?

- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., SARS-CoV-2 Mpro) using crystal structures (PDB: 5YH) .

- ADMET prediction : Software like SwissADME evaluates logP, bioavailability, and blood-brain barrier penetration. For example, hydroxy groups may enhance solubility but reduce membrane permeability .

- MD simulations : Assess binding stability over time (e.g., 100-ns simulations for protein-ligand complexes) .

Q. How do structural modifications influence bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance electrophilic interactions, while hydroxyethyl groups improve hydrogen bonding .

- Stereochemistry : R/S configurations at the hydroxyethyl position alter binding to chiral targets (e.g., enzymes). Resolve enantiomers via chiral HPLC or asymmetric synthesis .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Multi-technique validation : Combine NMR, IR, and X-ray data. For example, conflicting NMR signals due to dynamic processes (e.g., tautomerism) can be clarified via low-temperature studies or crystallography .

- Refinement software : SHELXL refines crystallographic models against high-resolution data, addressing discrepancies in thermal parameters or occupancy .

Q. What strategies optimize enantiomeric purity during synthesis?

Q. How does the compound’s conformation impact its solid-state properties?

X-ray studies reveal intramolecular H-bonding between hydroxyethyl and carbonyl groups, stabilizing specific conformations. Non-covalent interactions (e.g., π-π stacking of phenyl rings) influence melting points and solubility .

Methodological Notes

- Crystallography : SHELX programs (SHELXL, SHELXD) are preferred for small-molecule refinement due to robustness with twinned or low-resolution data .

- Toxicity screening : Follow OECD guidelines for in vitro assays (e.g., SIDS reports) to ensure reproducibility .

- Data deposition : Submit crystal structures to CCDC or PDB to support reproducibility (e.g., PDB ID: 5YH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.